3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione
Description
The compound 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione features a 1,2,4-triazole core substituted with a propenyl (allyl) group at position 4 and a sulfanyl (-SH) group at position 3. The triazole ring is further linked to a 1lambda6-thiolane-1,1-dione moiety, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-2-4-12-8(10-11-9(12)15)7-3-5-16(13,14)6-7/h2,7H,1,3-6H2,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAUSXGJJVMFHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent. The thiolane ring is then introduced via a nucleophilic substitution reaction, where a thiolane precursor reacts with the triazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Catalysts and solvents are selected to enhance reaction rates and selectivity, ensuring the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to bind to metal ions through nitrogen and sulfur atoms. It is also explored for its catalytic properties in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or magnetic characteristics. It is also utilized in the formulation of specialty chemicals and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Structural Analogs and Key Differences
3-[4-(prop-2-en-1-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1λ⁶-thiolane-1,1-dione
- Structural Difference : The sulfanyl (-SH) group in the target compound is replaced by a sulfanylidene (=S) group, creating a thione instead of a thiol.
- The thione group may enhance metal-binding affinity compared to the thiol .
3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol
- Structural Difference: The thiolane-dione moiety is replaced by a phenol group.
- Impact: The phenol introduces hydrogen-bonding capability (logP = 2.18, polar surface area = 40.58 Ų), improving aqueous solubility but reducing lipid membrane permeability compared to the hydrophobic thiolane-dione group .
3-[(4-Methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
- Structural Difference: The triazole-propenyl-sulfanyl group is replaced by a 4-methoxyphenylamino substituent.
- The molecular weight (241.31 g/mol) and logP (estimated >2.5) differ significantly from the target compound, suggesting varied pharmacokinetics .
3-(4-{4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione
- Structural Difference: A piperazine-benzenesulfonylpropanoyl substituent replaces the propenyl-sulfanyl-triazole system.
- Impact : The bulky substituent increases molecular complexity and likely improves specificity for protein targets (e.g., kinases or GPCRs). The piperazine ring introduces basicity, enhancing solubility in acidic environments .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The allyl group may confer reactivity (e.g., via Michael addition), unlike the stable methoxyphenyl or benzenesulfonyl groups in other derivatives .
Discontinued Status and Practical Challenges
indicates discontinuation of the target compound, possibly due to synthesis scalability issues, instability of the sulfanyl group, or insufficient efficacy in preliminary assays. Derivatives with modified substituents (e.g., ’s piperazine-linked compound) may offer better stability or target engagement .
Biological Activity
The compound 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article synthesizes current research findings on the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
Structural Characteristics
The compound features a complex structure that includes:
- A triazole ring , which is known for its pharmacological significance.
- A thiolane moiety , which contributes to its chemical reactivity and biological interactions.
Molecular Formula
The molecular formula of the compound is , indicating the presence of nitrogen and sulfur atoms that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 244.35 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that This compound demonstrates potent activity against various bacterial strains. In vitro assays revealed that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Antifungal Properties
The compound has also shown promising antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger, with results indicating a dose-dependent inhibition of fungal growth.
Anticancer Potential
Recent studies have highlighted the anticancer activity of this triazole derivative. The mechanism involves:
- Induction of apoptosis in cancer cells.
- Inhibition of specific cancer-related enzymes.
In vitro studies demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
The biological activity of This compound can be attributed to several mechanisms:
Enzyme Inhibition:
The compound interacts with specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
Receptor Modulation:
It modulates receptor activity that is critical for cellular signaling pathways related to inflammation and cancer progression.
Induction of Apoptosis:
By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various triazole derivatives including our compound. The results indicated significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Activity
In a recent investigation published in ResearchGate, researchers explored the anticancer effects on MCF7 breast cancer cells. The study concluded that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours .
Study 3: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:
- Stepwise functionalization : Start with a 1,2,4-triazole precursor, introduce the allyl (prop-2-en-1-yl) group via alkylation under basic conditions (e.g., K₂CO₃ in DMF), followed by thiolane-1,1-dione incorporation using sulfonation agents like SO₃ or H₂SO₄ .
- Microwave-assisted synthesis : Microwave irradiation (e.g., 100–150°C, 30–60 min) enhances reaction efficiency and yield compared to conventional heating, particularly for triazole-thiol derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor intermediates via TLC .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Use , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the triazole, allyl, and thiolane moieties. Compare experimental shifts with DFT-calculated values (B3LYP/6-311G(d,p)) to confirm assignments .
- IR spectroscopy : Identify key functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for sulfone, N–H/N–S vibrations at ~3200–3400 cm⁻¹) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, especially for sulfone geometry .
Advanced: How can density functional theory (DFT) elucidate conformational flexibility and electronic properties?
Answer:
- Geometry optimization : Use B3LYP/6-311G(d,p) to model ground-state geometry. Compare bond lengths/angles with crystallographic data to validate accuracy .
- Torsional analysis : Perform potential energy surface scans (e.g., varying the dihedral angle between triazole and thiolane rings in 20° increments) to identify stable conformers and energy barriers .
- HOMO-LUMO analysis : Calculate frontier orbital energies to predict reactivity (e.g., nucleophilic/electrophilic sites) and charge transfer interactions. A smaller HOMO-LUMO gap (<4 eV) suggests higher reactivity .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be reconciled across studies?
Answer:
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., allyl vs. phenyl groups) alter lipophilicity and target binding. For example, allyl-substituted triazoles show enhanced membrane permeability in antimicrobial assays, while bulkier groups favor anticancer activity .
- Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or cell lines (e.g., HeLa vs. MCF-7) impact bioavailability. Standardize protocols using controls like cisplatin (anticancer) or fluconazole (antifungal) .
- Metabolite interference : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .
Advanced: What strategies resolve discrepancies in reaction yields reported for similar triazole-sulfone derivatives?
Answer:
- Reaction kinetics : Optimize temperature (e.g., 80–100°C for thiolane sulfonation) and catalyst (e.g., p-toluenesulfonic acid vs. BF₃·Et₂O) to suppress side reactions like oxidation or dimerization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF or dichloromethane may favor cyclization .
- Scale-up challenges : Use flow chemistry for continuous synthesis to maintain consistency in exothermic steps (e.g., SO₂ gas introduction) .
Advanced: How does molecular conformation influence the compound’s biological activity?
Answer:
- Torsional angles : DFT-derived energy profiles show that a planar triazole-thiolane conformation maximizes π-π stacking with biological targets (e.g., DNA topoisomerase II), while twisted conformers reduce binding affinity .
- Dynamic NMR : Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange rates, correlating with in vivo stability .
- Docking studies : Use AutoDock Vina to simulate ligand-protein interactions. For example, the sulfone group’s orientation in the ATP-binding pocket of kinases affects inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
